![molecular formula C4H2Cl2N2O B564319 4,5-Dichloro-6-pyridazone-15N2 CAS No. 1189481-89-7](/img/structure/B564319.png)
4,5-Dichloro-6-pyridazone-15N2
Overview
Description
4,5-Dichloro-6-pyridazone-15N2 is a chemical compound used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 4,5-Dichloro-6-pyridazone-15N2 is represented by the formula C4H2Cl2 15 N2O . It has a molecular weight of 166.96 .Physical And Chemical Properties Analysis
4,5-Dichloro-6-pyridazone-15N2 has a melting point of 202 - 204°C . It is slightly soluble in DMSO and Methanol when heated . The compound appears as an off-white to pale beige solid .Scientific Research Applications
Proteomics Research
4,5-Dichloro-6-pyridazone-15N2: is utilized in proteomics research as a biochemical tool. Its unique molecular structure, characterized by the presence of nitrogen-15 isotopes, makes it valuable for tracing and quantifying proteins in biological samples .
Pharmacological Activity
This compound serves as a scaffold for highly functionalized compounds that exhibit a wide range of pharmacological activities. These include antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet properties .
Agrochemical Applications
Derivatives of 4,5-Dichloro-6-pyridazone are known to possess herbicidal and antifeedant activities, making them significant in the development of agrochemicals .
Bioorganic Chemistry
In the field of bioorganic chemistry, 4,5-Dichloro-6-pyridazone-15N2 derivatives are explored for their potential as ‘privileged structures’. These structures are advantageous in drug discovery programs due to their ability to interact with a variety of biological targets .
Analytical Chemistry
The compound can be used as a titrimetric reagent for thiols, which are important in various chemical analyses and industrial processes .
Synthesis of Polysubstituted Compounds
The pharmaceutical industry leverages 4,5-Dichloro-6-pyridazone-15N2 for the synthesis of diverse polysubstituted compounds. These compounds are crucial for developing new drugs and understanding pharmacodynamics .
properties
IUPAC Name |
4,5-dichloro-(1,2-15N2)1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)/i7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWXIRQLLGYIDI-BFGUONQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N][15NH]C(=O)C(=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675830 | |
Record name | 4,5-Dichloro(~15~N_2_)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-6-pyridazone-15N2 | |
CAS RN |
1189481-89-7 | |
Record name | 4,5-Dichloro(~15~N_2_)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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